molecular formula C10H7NO B11918047 2H-Indeno[5,6-D][1,2]oxazole CAS No. 40554-61-8

2H-Indeno[5,6-D][1,2]oxazole

Cat. No.: B11918047
CAS No.: 40554-61-8
M. Wt: 157.17 g/mol
InChI Key: UZFQIZMNGBWTPY-UHFFFAOYSA-N
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Description

2H-Indeno[5,6-D][1,2]oxazole is a heterocyclic compound that features a fused ring system combining an indene and an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indeno[5,6-D][1,2]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® . The reaction conditions often require room temperature and can be performed in a flow system to enhance efficiency and safety.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic routes for large-scale production. This could include the use of continuous flow reactors and scalable reagents to ensure consistent yield and purity.

Chemical Reactions Analysis

Types of Reactions

2H-Indeno[5,6-D][1,2]oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of oxazolines typically yields oxazoles .

Mechanism of Action

The mechanism of action of 2H-Indeno[5,6-D][1,2]oxazole involves its interaction with specific molecular targets and pathways. For instance, oxazole derivatives are known to interact with enzymes and receptors through non-covalent interactions, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Properties

CAS No.

40554-61-8

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

IUPAC Name

2H-cyclopenta[f][1,2]benzoxazole

InChI

InChI=1S/C10H7NO/c1-2-7-4-9-6-11-12-10(9)5-8(7)3-1/h1-6,11H

InChI Key

UZFQIZMNGBWTPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3=CNOC3=CC2=C1

Origin of Product

United States

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